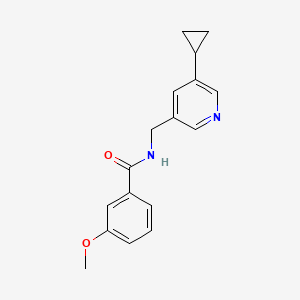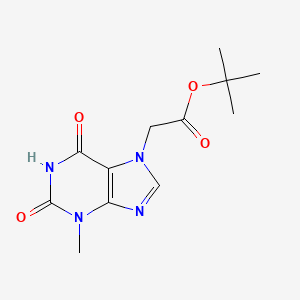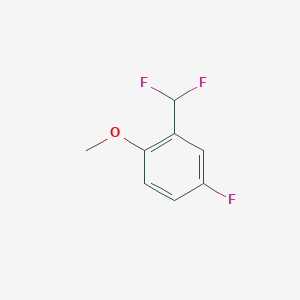
N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would likely consist of a benzene ring attached to a carboxamide group, with a methoxy group (OCH3) and a cyclopropyl-substituted pyridinyl group attached to the nitrogen of the carboxamide .Chemical Reactions Analysis
Again, while specific chemical reactions involving “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” are not available, benzamides in general can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would depend on its specific structure. Benzamides are typically solid at room temperature and have higher melting points than the corresponding carboxylic acids .Aplicaciones Científicas De Investigación
- Definition and Background Compound A belongs to the class of benzamides. Initially developed as a proteasome inhibitor (a cellular complex crucial for cell growth), it exhibits broader biological activities beyond proteasome inhibition. Compound A interacts with proteins, enzymes, kinases, transcription factors, and ion channels.
- Physical and Chemical Properties Melting Point: Approximately 91-93°C.
- Synthesis and Characterization Compound A is synthesized by reacting 5-cyclopropylpyridin-3-amine with 3-(phenylsulfanyl)propionic acid using coupling agents like N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Biological Properties It modulates kinases, transcription factors, and ion channels, making it valuable for drug discovery and molecular biology.
- Antitubercular Activity : Similar indole derivatives have been investigated for antitubercular activity .
- Organic Synthesis: Use in synthetic chemistry due to its unique structure.
- Current State of Research Researchers investigate its role in cancer, neurodegenerative diseases, and inflammation.
Applications in Scientific Experiments
Safety and Hazards
The safety and hazards associated with “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-4-2-3-14(8-16)17(20)19-10-12-7-15(11-18-9-12)13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJASPZQMWDRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)


![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)